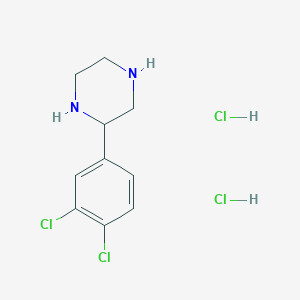
3-Acetyl-4-hydroxyindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetyl-4-hydroxyindole is a chemical compound belonging to the indole family, which are heterocyclic aromatic organic compounds. Indoles are known for their significant biological and pharmacological activities, making them valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Acetyl-4-hydroxyindole can be synthesized through several methods, including the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with aldehydes or ketones under acidic conditions. Another common method is the Biltz synthesis, which uses ortho-nitrotoluene and ethyl acetoacetate in the presence of a base.
Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry, which allows for better control over reaction conditions and improved safety. This method also enables the production of the compound on a larger scale with higher purity.
Chemical Reactions Analysis
Types of Reactions: 3-Acetyl-4-hydroxyindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.
Major Products Formed:
Oxidation: Produces 3-acetyl-4-indolecarboxylic acid.
Reduction: Yields this compound-2-carboxylic acid.
Substitution: Results in various substituted indoles depending on the nucleophile used.
Scientific Research Applications
3-Acetyl-4-hydroxyindole has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammation.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism by which 3-Acetyl-4-hydroxyindole exerts its effects involves its interaction with molecular targets and pathways. It may act as an agonist or antagonist to specific receptors, influencing cellular signaling pathways and biological processes.
Comparison with Similar Compounds
Indole-3-acetic acid
Tryptophan
5-hydroxyindole-3-acetic acid
3-indole acrylic acid
Indole-3-carboxylic acid
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
Molecular Formula |
C10H9NO2 |
|---|---|
Molecular Weight |
175.18 g/mol |
IUPAC Name |
1-(4-hydroxy-1H-indol-3-yl)ethanone |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-5-11-8-3-2-4-9(13)10(7)8/h2-5,11,13H,1H3 |
InChI Key |
ZEKWBSOTKJPVPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CNC2=C1C(=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


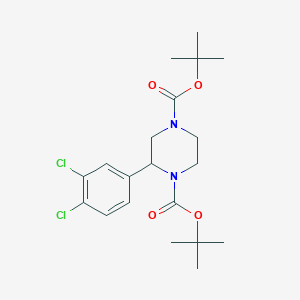
![2-[[(2R,3R)-3-(Benzyloxy)2-butyl]oxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B15337184.png)
![Methyl 2-[Bis(Boc)amino]-[1,2,4]triazolo[1,5-a]pyridine-6-carboxylate](/img/structure/B15337196.png)
![1-Methyl-2-[4-(trifluoromethyl)phenyl]indole](/img/structure/B15337200.png)

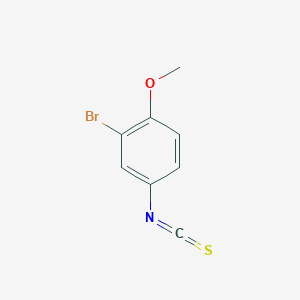
![7-Boc-2-iodo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine](/img/structure/B15337218.png)
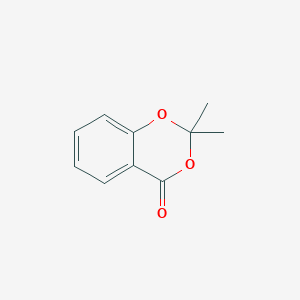
![2-Amino-5-[(4-iodophenoxy)methyl]-1,3,4-thiadiazole](/img/structure/B15337227.png)
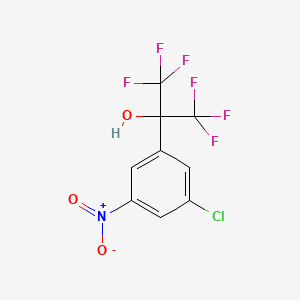
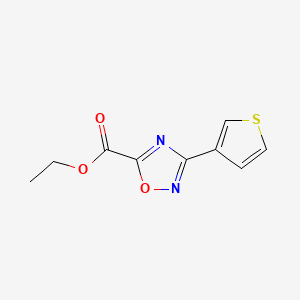
![(S)-1-[(S)-2-Amino-3,3-dimethylbutanoyl]-N-methyl-N-phenylpyrrolidine-2-carboxamide](/img/structure/B15337246.png)
![5,6,11,12-Tetrahydrodibenzo[a,e][8]annulene-2,9-dicarbaldehyde](/img/structure/B15337251.png)
